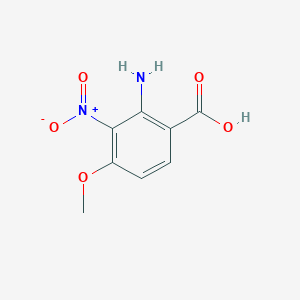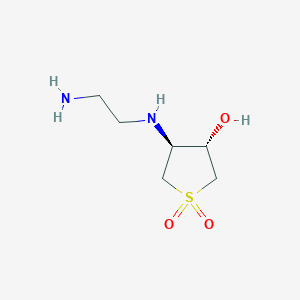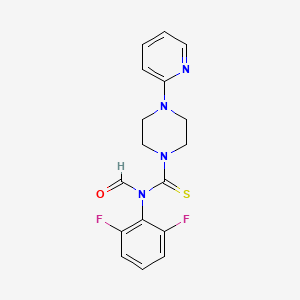![molecular formula C17H15BrO4 B13363894 3-{2-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B13363894.png)
3-{2-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}acrylic acid is an organic compound that features a bromobenzyl group, a methoxy group, and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzyl alcohol and 3-methoxybenzaldehyde.
Formation of Intermediate: The 4-bromobenzyl alcohol is reacted with 3-methoxybenzaldehyde in the presence of a base to form an intermediate compound.
Acrylic Acid Addition: The intermediate is then subjected to a reaction with acrylic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{2-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}acrylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of 3-{2-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}carboxylic acid.
Reduction: Formation of 3-{2-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}propanol.
Substitution: Formation of 3-{2-[(4-Aminobenzyl)oxy]-3-methoxyphenyl}acrylic acid.
Scientific Research Applications
3-{2-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}acrylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-{2-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}acrylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-{2-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylic acid
- 3-{2-[(4-Methylbenzyl)oxy]-3-methoxyphenyl}acrylic acid
- 3-{2-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid
Uniqueness
3-{2-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}acrylic acid is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogens or substituents. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C17H15BrO4 |
|---|---|
Molecular Weight |
363.2 g/mol |
IUPAC Name |
(E)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C17H15BrO4/c1-21-15-4-2-3-13(7-10-16(19)20)17(15)22-11-12-5-8-14(18)9-6-12/h2-10H,11H2,1H3,(H,19,20)/b10-7+ |
InChI Key |
JRQFXKYLOXCVRU-JXMROGBWSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)Br)/C=C/C(=O)O |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)Br)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(2-phenylethyl)sulfanyl]methyl}-6-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363824.png)

![Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B13363848.png)

![3-[4-Methoxy-3-(2-methoxyethoxy)phenyl]acrylic acid](/img/structure/B13363860.png)

![1-(3,4-Dichlorophenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine](/img/structure/B13363866.png)

![N-[2-(4-bromophenoxy)ethyl]-2-hydroxy-4,6-dimethylpyridine-3-carboxamide](/img/structure/B13363878.png)
![3-[6-(3-Ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13363884.png)

![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363895.png)

